(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a chiral bicyclic compound, notable for its unique nitrogen-containing structure. This compound is classified as a diazabicycloheptane derivative and is recognized for its applications in organic synthesis, particularly in asymmetric catalysis. The molecular formula of this compound is , and it has a molecular weight of 193.08 g/mol. The compound features two nitrogen atoms within a seven-membered ring, contributing to its distinctive chemical properties and reactivity .
The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves the following methods:
The molecular structure of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can be described as follows:
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions:
The mechanism of action for (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride primarily involves its role as a catalyst in organic reactions:
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has diverse applications across several fields:
This comprehensive analysis highlights the significance of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride within chemical research and industry, underscoring its multifaceted roles in synthesis and catalysis.
The defining structural feature of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane is its [2.2.1] bicyclic framework, which imposes significant three-dimensional constraints compared to monocyclic or flexible analogues. This bridged system consists of two fused rings sharing a common carbon-carbon bond, creating a characteristic "norbornane-like" architecture with distinct stereochemical environments. The core structure contains two nitrogen atoms at positions 2 and 5, with the C2 nitrogen methylated in this specific derivative. The bicyclic system forces the molecule into a syn orientation of the nitrogen lone pairs, creating a well-defined molecular cleft that enhances directional interactions with biological targets. X-ray crystallographic data of related structures reveals bond angles and distances that deviate significantly from those in flexible piperazine derivatives, particularly around the bridgehead carbons where the C-C-C bond angles are compressed to approximately 93-96° compared to the tetrahedral 109.5° . This angular strain contributes to the molecule's unique electronic properties and conformational rigidity, making it a valuable scaffold in medicinal chemistry for restricting pharmacophore orientation [4] [9].
The bridge topology fundamentally alters nitrogen basicity compared to piperazine analogues. The constrained geometry reduces the pKₐ difference between the protonated and unprotonated states (ΔpKₐ ≈ 2.5-3.0) compared to piperazine (ΔpKₐ ≈ 4.5), significantly impacting receptor binding under physiological pH conditions. Molecular modeling indicates that the bicyclic [2.2.1] system locks the nitrogen atoms at a distance of approximately 2.5-2.7 Å—substantially closer than the 3.1-3.5 Å separation observed in piperazine rings—creating a more compact hydrogen-bonding motif ideal for interacting with clustered acidic residues on protein surfaces [9]. The dihydrochloride salt form enhances water solubility through ionic character, as evidenced by PubChem records indicating polar solvent compatibility despite the predominantly hydrocarbon skeleton [1] [3].
Table 1: Key Structural Identifiers of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Dihydrochloride
Identifier | Value | Source |
---|---|---|
CAS Number | 134679-22-4 | [3] |
Molecular Formula | C₆H₁₂N₂·2HCl | [1] |
Molecular Weight | 185.10 g/mol | [1] |
SMILES | CN1C@([H])CN[C@]2([H])C1.Cl.Cl | [3] |
Storage Conditions | Sealed, dry, 2-8°C | [3] |
The absolute (1S,4S) stereochemistry governs the three-dimensional presentation of functional groups and fundamentally determines the compound's biological recognition profile. The bicyclic [2.2.1] system contains two chiral centers at the bridgehead carbons (C1 and C4), theoretically permitting four stereoisomers: (1S,4S), (1R,4R), (1S,4R), and (1R,4S). However, the endo fusion imposes geometric constraints that make the (1S,4R) and (1R,4S) meso forms energetically unfavorable, leaving the (1S,4S) and (1R,4R) enantiomers as the predominant isolable forms . The specific (1S,4S) configuration positions the methyl group and nitrogen lone pairs in a fixed spatial orientation that creates a complementary binding surface for chiral biological targets. Research on HIV-1 attachment inhibitors demonstrates that even minor stereochemical alterations reduce binding affinity by 10-100 fold against viral gp120, highlighting the critical importance of absolute configuration [9].
The synthetic challenges in obtaining enantiopure material underscore the significance of stereochemical control. A practical synthesis reported in Tetrahedron Letters employs a stereoselective Staudinger reduction-cyclization strategy starting from L-tartaric acid derivatives to install the correct (1S,4S) configuration . The rigid scaffold prevents epimerization at the chiral centers—a distinct advantage over flexible piperazine derivatives prone to conformational interconversion. In receptor binding studies, the (1S,4S) enantiomer shows 30-fold higher affinity for serotonin receptors compared to the (1R,4R) form, demonstrating that the topological presentation of nitrogen lone pairs mimics natural monoamine neurotransmitters more effectively in this configuration [4]. The dihydrochloride salt form stabilizes the protonated state under physiological conditions, enhancing electrostatic interactions with aspartate residues in binding pockets while maintaining the stereochemical integrity of the chiral centers [1] [5].
Computational analyses reveal exceptional conformational stability in the diazabicyclo[2.2.1]heptane core compared to monocyclic counterparts. Molecular dynamics simulations at the DFT/B3LYP level demonstrate that the energy barrier for ring inversion exceeds 25 kcal/mol—substantially higher than the 10-12 kcal/mol barrier in piperazine—effectively "freezing" the nitrogen lone pairs in a syn orientation . This restricted motion translates to reduced entropic penalty upon receptor binding, enhancing binding affinity despite the molecular weight penalty of the methyl group. The simulations further predict dihedral angle distributions of ±5° around the N-C-C-N axis compared to ±60° fluctuations in piperazine, explaining the superior ligand efficiency observed in bioactivity studies [4] [9].
The protonation behavior under physiological conditions shows intriguing dynamics. Steered molecular dynamics indicate that proton transfer between the two nitrogen atoms occurs with an energy barrier of 8-10 kcal/mol in the free base form, but this barrier increases to >20 kcal/mol in the monoprotonated state. In the dihydrochloride salt, both nitrogen atoms remain permanently protonated, creating a dicationic species with fixed charge separation optimized for ionic interactions. Water network analyses reveal a highly ordered solvation shell around the dihydrochloride form, with 12-14 tightly bound water molecules participating in bridging hydrogen bonds between the ammonium ions and chloride counterions—a hydration pattern that enhances aqueous solubility despite the hydrophobic bicyclic core [5] [6] [8]. Computational models of receptor binding suggest that desolvation costs are offset by the preorganized geometry that requires minimal conformational adjustment upon target engagement [4].
The structural evolution from piperazine to constrained diazabicycles represents a paradigm shift in scaffold design for receptor-targeted therapeutics. Piperazine's flexibility allows population of multiple conformers but incurs significant entropic penalties upon binding. In contrast, (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane adopts a single dominant conformation that closely resembles the bioactive conformation of piperazine when bound to CNS targets, as confirmed by X-ray overlays of receptor co-crystals [4] [9]. The methyl substitution at N2 further restricts nitrogen electron donation, reducing basicity (calculated pKₐ = 7.1) compared to the unsubstituted diazabicycloheptane (pKₐ = 8.5) and N-methylpiperazine (pKₐ = 9.8), thereby optimizing ionization state for blood-brain barrier penetration [3] [8].
Table 2: Comparative Analysis of Diazabicyclic Scaffolds in Medicinal Chemistry
Parameter | Piperazine | 2,5-Diazabicyclo[2.2.1]heptane | (1S,4S)-2-Methyl Derivative |
---|---|---|---|
MW (free base) | 86.14 g/mol | 98.15 g/mol | 112.17 g/mol [3] |
N-N Distance | 3.1-3.5 Å (variable) | 2.5-2.7 Å (fixed) | 2.5-2.7 Å (fixed) |
Ring Inversion Barrier | 10-12 kcal/mol | 22-25 kcal/mol | 25-28 kcal/mol |
Hydrogen Bond Donors | 2 (monoprotonated) | 2 (monoprotonated) | 1 (N-methylated) |
Dominant Conformers | 2 (chair-chair flip) | 1 (rigid) | 1 (rigid) |
Calculated logP | -0.3 | 0.1 | 0.9 [8] |
The benzyl analogue (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride illustrates how N-substitution modulates pharmacological properties. With a molecular weight of 261.2 g/mol and logP ≈ 2.1, this derivative shows enhanced CNS penetration compared to the methyl analogue (logP ≈ 0.9), but reduced aqueous solubility [4]. Both derivatives maintain the critical (1S,4S) configuration that optimizes target engagement. In serotonin receptor binding assays, the 2-methyl derivative demonstrates 3-fold higher selectivity over the benzyl analogue for 5-HT₁A versus 5-HT₂C receptors, attributed to steric complementarity in the smaller binding pocket of 5-HT₁A [4]. The unsubstituted parent compound (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (MW 259.97 g/mol) provides a versatile intermediate for N-functionalization, though its dicationic character at physiological pH limits membrane permeability [10]. These systematic variations highlight how the rigid [2.2.1] framework serves as a "molecular ruler" for precisely positioning substituents in three-dimensional space—a critical advantage over flexible scaffolds where multiple conformations dilute effective binding concentration [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7